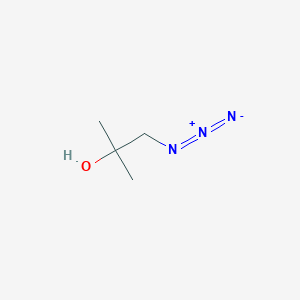
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CP-154,526, is a small molecule compound that has been widely studied for its biological effects. This compound belongs to the class of thiadiazole derivatives and has shown potential in various scientific research applications.
Mécanisme D'action
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine acts as a competitive antagonist of the CRF1 receptor. It binds to the receptor and prevents the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This leads to a reduction in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. By blocking the effects of stress on the brain, 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to improve depressive-like behavior in animal models of depression. In addition, 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to reduce the release of stress hormones such as cortisol in response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize. It has also been extensively studied, with a large body of literature on its effects. However, there are also limitations to its use. 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a selective antagonist of the CRF1 receptor, and its effects may not be generalizable to other stress-related pathways. In addition, its effects may be influenced by factors such as dose and route of administration.
Orientations Futures
There are several future directions for research on 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One area of interest is its potential use in the treatment of stress-related disorders such as anxiety and depression. Further research is needed to determine the optimal dosing and administration regimen for these conditions. Another area of interest is the potential use of 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in the study of stress-related pathways in the brain. By blocking the effects of stress on the brain, 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may provide insights into the underlying mechanisms of stress-related disorders. Finally, there is also interest in the development of new compounds that target the CRF1 receptor, with the goal of improving the efficacy and tolerability of these compounds for clinical use.
Méthodes De Synthèse
The synthesis of 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to yield 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine as a white solid.
Applications De Recherche Scientifique
5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its effects on the central nervous system. It has been found to act as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is known to play a key role in the regulation of stress response, anxiety, and depression. 5-(3-Cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to block the effects of stress on the brain, leading to its potential use in the treatment of stress-related disorders.
Propriétés
IUPAC Name |
5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCPHMSSZMAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2447530.png)





![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone](/img/structure/B2447537.png)
![N-(3,4-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2447538.png)
![3-(4-bromophenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2447540.png)
![(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2447541.png)

![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)
![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)